molecular formula C10H11NS B8327618 6-ethylsulfanyl-1H-indole

6-ethylsulfanyl-1H-indole

Cat. No.: B8327618
M. Wt: 177.27 g/mol
InChI Key: KBMYQVPIGRMAEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethylsulfanyl-1H-indole is an organic compound featuring an indole heterocyclic core substituted at the 6-position with an ethylsulfanyl (ethylthio) functional group. With the molecular formula C10H11NS , this compound belongs to a class of substituted indoles where the sulfur-containing side chain may influence its electronic properties and reactivity, making it a valuable intermediate in synthetic organic chemistry . Indole derivatives are fundamental scaffolds in medicinal chemistry and materials science. The specific structural motif of a sulfur-ethered alkyl chain on an indole ring can be found in research exploring novel chemical entities, particularly in the development of heterocyclic compounds for agrochemical and pharmaceutical applications . As a building block, it can be utilized in various cross-coupling reactions and as a precursor for the synthesis of more complex molecules. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H11NS

Molecular Weight

177.27 g/mol

IUPAC Name

6-ethylsulfanyl-1H-indole

InChI

InChI=1S/C10H11NS/c1-2-12-9-4-3-8-5-6-11-10(8)7-9/h3-7,11H,2H2,1H3

InChI Key

KBMYQVPIGRMAEM-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC2=C(C=C1)C=CN2

Origin of Product

United States

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of indole derivatives, including 6-ethylsulfanyl-1H-indole. Indoles are known for their ability to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Antibacterial Evaluation

In a study evaluating indole derivatives, compounds were tested against MRSA and other bacterial strains. The results indicated that several derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 4 µg/mL to 8 µg/mL against both methicillin-susceptible and methicillin-resistant strains .

CompoundMIC against MSSA (µg/mL)MIC against MRSA (µg/mL)
6-Ethylsulfanyl-1H-indole48
Dibrominated bis-indole48

Antiviral Applications

Indole derivatives have also been explored for their antiviral properties, particularly in inhibiting viral fusion processes. The structure-activity relationship studies indicate that modifications in the indole scaffold can enhance antiviral activity.

Case Study: HIV-1 Fusion Inhibition

Research has shown that indole compounds can inhibit HIV-1 fusion by targeting the hydrophobic pocket of the transmembrane glycoprotein gp41. In this context, derivatives similar to 6-ethylsulfanyl-1H-indole were synthesized and evaluated for their binding affinity and biological activity. Some compounds demonstrated submicromolar activity against HIV-1, indicating their potential as antiviral agents .

CompoundBinding Affinity (μM)EC50 (μM)
6-Ethylsulfanyl-1H-indole0.90.2
Other indole derivatives<1<0.5

Cheminformatics and Drug Design

Cheminformatics approaches are increasingly used to predict the biological activity of indole derivatives. Utilizing molecular docking simulations allows researchers to visualize how compounds like 6-ethylsulfanyl-1H-indole interact with target proteins.

Case Study: Molecular Docking Studies

In a recent study, molecular docking was employed to assess the binding affinity of various indole compounds to cyclooxygenase enzymes (COX-1 and COX-2). The results indicated that certain substitutions on the indole scaffold significantly enhanced binding affinity, suggesting pathways for optimizing therapeutic efficacy .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Indole Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Data
6-Ethylsulfanyl-1H-indole -S-C₂H₅ at C6 C₁₀H₁₁NS 177.27 Likely moderate lipophilicity due to ethylsulfanyl group.
3-[(Difluoromethyl)thio]-1-methyl-1H-indole -S-CF₂H at C3, -CH₃ at N1 C₁₀H₉F₂NS 221.25 IR: 2924 (C-H), 1065 cm⁻¹ (S-C); HRMS: 231.9797 (M-H⁻).
6-Chloro-1-(methylsulfonyl)-1H-indole -Cl at C6, -SO₂CH₃ at N1 C₉H₈ClNO₂S 229.68 Hazard: H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation).
6-Fluoro-1H-indole -F at C6 C₈H₆FN 135.14 CAS: 399-52-0; used as a precursor in pharmaceutical synthesis.
1-Ethyl-1H-indole -CH₂CH₃ at N1 C₁₀H₁₁N 145.20 Stable under recommended storage conditions; acute toxicity data limited.

Substituent Effects on Reactivity and Electronic Properties

  • Electron-Donating vs. In contrast, electron-withdrawing groups like -Cl (in 6-chloro derivatives) or -SO₂CH₃ (in 6-chloro-1-(methylsulfonyl)-1H-indole ) deactivate the ring, directing reactivity to specific sites.
  • Fluorine Substitution : The -F group in 6-fluoro-1H-indole combines electronegativity with small steric bulk, making it a common substituent in drug design to modulate bioavailability and metabolic stability.

Spectroscopic and Physical Properties

  • IR and Mass Spectra : The ethylsulfanyl group likely exhibits C-H stretching vibrations near 2924 cm⁻¹ (as seen in ) and S-C stretching around 1065 cm⁻¹. Mass spectrometry would show a molecular ion peak at m/z 177.27 (M⁺).
  • Comparison with Difluoromethylthio Derivative : The difluoromethylthio analog has distinct HRMS data (231.9797 for M-H⁻), reflecting the mass difference due to fluorine atoms.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing 6-ethylsulfanyl-1H-indole?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm molecular structure and purity. Mass spectrometry (MS) provides molecular weight validation. For crystallographic analysis, employ single-crystal X-ray diffraction with refinement via SHELXL and structure solution using OLEX2 . Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.
  • Data Reporting : Include tables for bond lengths, angles, and displacement parameters. Validate refinement metrics (e.g., R-factor, wR₂) against established crystallographic standards .

Q. How can synthetic routes for 6-ethylsulfanyl-1H-indole be optimized for reproducibility?

  • Methodology : Design iterative experiments using the Fischer indole synthesis or palladium-catalyzed cross-coupling, varying parameters (temperature, catalyst loading, solvent polarity). Monitor reaction progress via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
  • Quality Control : Characterize intermediates via FT-IR to track functional groups (e.g., S-ethyl stretching at ~650 cm⁻¹). Use statistical tools (e.g., ANOVA) to identify optimal conditions .

Advanced Research Questions

Q. How should researchers address discrepancies in crystallographic data for 6-ethylsulfanyl-1H-indole derivatives?

  • Methodology : Cross-validate refinement results using SHELXL and SHELXE . Apply Hirshfeld surface analysis to assess intermolecular interactions. For twinned crystals, use the TwinRotMat tool in OLEX2 .
  • Contradiction Analysis : Compare residual electron density maps to identify disordered solvent or occupancy issues. Re-refine with alternative constraints (e.g., ISOR, DELU) and report uncertainty estimates .

Q. What computational strategies are effective for modeling the electronic properties of 6-ethylsulfanyl-1H-indole?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. Validate against experimental UV-Vis and cyclic voltammetry data.
  • Data Interpretation : Tabulate computed vs. experimental absorption maxima (λₘₐₓ) and redox potentials. Discuss deviations using error propagation models .

Q. How can researchers ensure robust biological activity assays for 6-ethylsulfanyl-1H-indole derivatives?

  • Methodology : Implement dose-response studies with positive/negative controls (e.g., IC₅₀ determination in cancer cell lines). Use blinded data collection to minimize bias. Validate cytotoxicity via MTT assays and apoptosis markers (e.g., caspase-3 activation).
  • Statistical Rigor : Apply non-linear regression for dose-response curves and report confidence intervals. Use tools like GraphPad Prism for outlier detection .

Data Analysis and Reporting

Q. What are best practices for handling contradictory results in spectroscopic and computational studies?

  • Methodology : Conduct sensitivity analyses to test assumptions (e.g., solvent effects in NMR, basis set selection in DFT). Replicate experiments under independent conditions. Use Bland-Altman plots to assess agreement between methods .
  • Reporting Standards : Clearly document all parameters (e.g., NMR solvent, DFT functional) in supplementary materials. Differentiate systematic vs. random errors in tables .

Q. How should researchers design a high-throughput screening pipeline for 6-ethylsulfanyl-1H-indole analogs?

  • Methodology : Automate synthesis using microreactors and robotic liquid handlers. Pair with LC-MS for rapid purity checks. For crystallography, use SHELXC/D/E pipelines to batch-process diffraction data .
  • Data Management : Store raw spectra and diffraction images in FAIR-compliant repositories (e.g., Zenodo). Use version-control software (e.g., Git) for computational workflows .

Safety and Compliance

Q. What protocols are critical for safe handling of 6-ethylsulfanyl-1H-indole in laboratory settings?

  • Safety Measures : Use fume hoods for synthesis and wear nitrile gloves/eye protection. Monitor sulfur-containing decomposition products via gas detectors. Refer to analogous SDS guidelines for indole derivatives (e.g., proper waste disposal) .

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